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Technical Support Center: Urease Activity
Assays
This technical support center provides troubleshooting guidance and answers to frequently

asked questions to help researchers, scientists, and drug development professionals minimize

background noise and overcome common challenges in urease activity assays.

Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a colorimetric urease activity assay?

A1: Most colorimetric urease activity assays are based on the enzymatic hydrolysis of urea by

urease, which produces ammonia and carbon dioxide.[1][2][3] The liberated ammonia is then

quantified, typically using the Berthelot method, where ammonia reacts with specific reagents

to form a colored product.[1][2][3] The intensity of the color, measured with a

spectrophotometer, is directly proportional to the amount of ammonia produced and thus to the

urease activity in the sample.[1]

Q2: What are the most common sources of high background noise in a urease assay?

A2: The most prevalent cause of high background noise is the presence of pre-existing

ammonia in the samples.[1][2][4] Other potential sources include contamination of reagents or

glassware with ammonia, and the use of incompatible sample buffers.[5]
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Q3: How can I remove endogenous ammonia from my samples before starting the assay?

A3: Endogenous ammonia can be effectively removed by methods such as dialysis or by using

a 10 kDa molecular weight cut-off filter to separate the smaller ammonia molecules from the

larger urease enzyme.[1][2]

Q4: My sample has very low urease activity. How can I increase the signal?

A4: For samples with low urease activity, you can extend the incubation time of the enzyme

reaction. Instead of the standard 10-minute incubation, you can incubate for 2 to 4 hours at

30°C or 37°C to allow for more product formation.[1][2][4]

Q5: Are there alternatives to the colorimetric Berthelot method for measuring urease activity?

A5: Yes, other methods are available. These include titration methods, pH increment methods,

and assays using Nessler's reagent.[6] Fluorometric assays using pH-sensitive fluorescent

indicators are also an option and may be less affected by sample turbidity.[7] Additionally,

methods that monitor the pH change resulting from ammonia production, using an indicator like

phenol red, can be employed.[8]
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Problem Possible Cause Suggested Solution

High Background Signal
Presence of endogenous

ammonia in the sample.

Remove ammonia by dialysis

or filtration with a 10 kDa

molecular weight cut-off filter

before the assay.[1][2] Prepare

a "sample blank" to subtract

the background ammonia

reading from your sample

reading.[1][2]

Contaminated reagents or

glassware.

Use fresh, high-quality

reagents. Ensure all glassware

is thoroughly cleaned and

rinsed with ammonia-free

water.

Low or No Signal
Insufficient enzyme activity in

the sample.

Increase the incubation time to

2-4 hours.[1][2] Test several

dilutions of your sample to

ensure the activity falls within

the linear range of the assay.

[1]

Inactive enzyme.

Ensure proper storage of

samples and reagents. Avoid

multiple freeze-thaw cycles.[1]

Incorrect assay temperature.

Bring all reagents to room

temperature before starting the

assay, and perform incubations

at the temperature specified in

the protocol.[1]

Erratic or Inconsistent

Readings
Pipetting errors.

Use calibrated pipettes and

ensure accurate and

consistent pipetting technique.

Incomplete mixing of reagents. Gently tap the plate or briefly

vortex to ensure thorough
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mixing of reagents at each

step.[2]

Wells drying out during

incubation.

Ensure the plate is properly

sealed during incubation steps

to prevent evaporation.

Data on Common Interfering Substances
The following table summarizes substances that can interfere with urease activity assays and

provides recommendations for mitigation.
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Interfering Substance Effect on Assay Mitigation Strategy

Ammonia (NH₃)

Increases background signal,

leading to false positives.[1][2]

[4]

Remove via dialysis or

filtration.[1][2] Use a sample

blank to correct for

endogenous ammonia.[1][2]

Calcium (Ca²⁺)

Can inhibit urease activity at

high concentrations. No

significant inhibition is

observed below 10 mM, but

activity decreases rapidly at

higher concentrations, with

complete inhibition above 200

mM.[9][10]

If high concentrations of

calcium are expected, consider

sample dilution or using an

alternative assay method.

Heavy Metal Ions (e.g., Hg²⁺,

Ag⁺)

Potent inhibitors of urease

activity.

Avoid contamination of

samples and reagents with

heavy metals. If their presence

is unavoidable, consider

alternative assay methods.

Fluoride

Inhibits urease activity and

should not be used as an

anticoagulant.[5]

Use alternative anticoagulants

such as heparin (without

ammonium salts) or EDTA for

plasma samples.[3][11]

Ammonium Salts
Interfere with colorimetric

detection of ammonia.[5]

Avoid using anticoagulants

containing ammonium ions.[5]

Chelating Agents (e.g., EDTA)
May inhibit urease by chelating

nickel ions in the active site.

If the sample contains high

concentrations of chelating

agents, consider dilution or

dialysis.

Compounds that alter pH

Can interfere with pH-based

assays or affect enzyme

activity.

Ensure the assay is performed

in a well-buffered solution.

Colored or Turbid Samples Can interfere with absorbance

readings in colorimetric

For turbid samples,

centrifugation to pellet
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assays. insoluble material is

recommended.[12] For colored

samples, a sample blank is

essential. A fluorometric assay

may be a suitable alternative.

[7]

Experimental Protocols
Standard Colorimetric Urease Activity Assay (Berthelot
Method)
This protocol is a synthesis of common procedures for a 96-well plate format.

Materials:

96-well clear flat-bottom plate

Spectrophotometric microplate reader

Urease Assay Buffer (e.g., 10 mM sodium phosphate, pH 7.0)

Urea Solution

Ammonium Chloride Standard (for standard curve)

Reagent A (Phenol-nitroprusside solution)

Reagent B (Alkaline hypochlorite solution)

Samples (pre-treated to remove ammonia if necessary)

Procedure:

Standard Curve Preparation:

Prepare a series of dilutions of the Ammonium Chloride Standard in Assay Buffer. A typical

range would be from 0 µM to 500 µM.
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Add 90 µL of each standard dilution to separate wells of the 96-well plate.

Sample Preparation:

Dilute samples in Assay Buffer. It is recommended to test several dilutions to ensure the

readings are within the linear range of the standard curve.[1]

Add 90 µL of each diluted sample to separate wells.

Prepare a "Sample Blank" for each sample by adding 90 µL of the diluted sample to a

separate well. This will be used to correct for endogenous ammonia.

Prepare an "Assay Blank" by adding 90 µL of Assay Buffer to a well.

Enzyme Reaction:

Add 10 µL of Urea Solution to all standard and sample wells (except the Sample Blanks).

Incubate the plate at room temperature for 10 minutes. For samples with low urease

activity, this incubation can be extended to 2-4 hours at 30°C or 37°C.[1]

Color Development:

To terminate the reaction and initiate color development, add 100 µL of Reagent A to all

wells, including standards, samples, and blanks. Tap the plate to mix.[1][2]

For the "Sample Blanks", add 100 µL of Reagent A, followed by 10 µL of Urea Solution.[1]

Add 50 µL of Reagent B to all wells. Tap the plate to mix again.[1][2]

Incubate the plate for 30 minutes at room temperature, protected from light.[1]

Measurement:

Measure the absorbance at 670 nm using a microplate reader.[1]

Calculations:

Subtract the absorbance of the Assay Blank from all readings.
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Plot the standard curve of absorbance versus ammonium chloride concentration.

Determine the concentration of ammonia in the samples from the standard curve.

Subtract the ammonia concentration of the Sample Blank from the corresponding sample

to get the net ammonia produced by the urease reaction.

Calculate the urease activity based on the net ammonia produced, the incubation time,

and the sample dilution.
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Caption: General workflow for a colorimetric urease activity assay.
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High Background Signal
Observed

Did you run a
'Sample Blank' control?

Run assay again including
a 'Sample Blank' to quantify

endogenous ammonia.

No

Is the 'Sample Blank'
reading also high?

Yes

High endogenous ammonia
in sample.

Yes

Is the 'Reagent Blank'
(buffer only) reading high?

No

Pre-treat sample to remove ammonia:
- Dialysis

- 10 kDa MWCO filtration

Reagent or buffer
contamination.

Yes

Consider other interferences
(see interference table) or

re-evaluate assay procedure.

No

Use fresh, high-purity reagents
and ammonia-free water.

Ensure glassware is clean.

Click to download full resolution via product page

Caption: Troubleshooting decision tree for high background noise.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b12374401?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/196/167/mak120bul.pdf
https://resources.bio-techne.com/products/documents/manual/Manual-KA1623-2291306.pdf
https://labcarediagnostics.com/wp-content/uploads/2023/01/72_73_Urea_Berthelot.pdf
https://www.usbio.net/kits/U2015-02/urease-assay-kit-bioassaytrade
https://www.anamollabs.com/wp-content/uploads/ALPL-IFU-DU01-UREA-BERTHELOT-Final-jpg.pdf
https://www.e3s-conferences.org/articles/e3sconf/pdf/2021/27/e3sconf_ictees2021_02057.pdf
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2022.936759/full
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2022.936759/full
https://byonoy.com/journal/examining-kinetic-analysis-urease-activity-aborbance96-microplate-reader/
https://pubmed.ncbi.nlm.nih.gov/35041816/
https://pubmed.ncbi.nlm.nih.gov/35041816/
https://www.researchgate.net/publication/357863155_A_quantitative_high-throughput_urease_activity_assay_for_comparison_and_rapid_screening_of_ureolytic_bacteria
https://linear.es/ficheros/archivos/1156010I_.pdf
https://fnkprddata.blob.core.windows.net/domestic/data/datasheet/BVN/K378-100.pdf
https://www.benchchem.com/product/b12374401#minimizing-background-noise-in-urease-activity-assays
https://www.benchchem.com/product/b12374401#minimizing-background-noise-in-urease-activity-assays
https://www.benchchem.com/product/b12374401#minimizing-background-noise-in-urease-activity-assays
https://www.benchchem.com/product/b12374401#minimizing-background-noise-in-urease-activity-assays
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12374401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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